Cas no 21567-18-0 (4-(4-Chlorophenoxy)phenol)
4-(4-Chlorophenoxy)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Chlorophenoxy)phenol
- 4-Chloro-4'-hydroxydiphenyl Ether
- 4-Hydroxy-4'-chloro-diphenylether
- (4-Chlor-phenyl)-(4-hydroxy-phenyl)-aether
- (chloro-4 phenyloxy)-4 phenol
- 4-(4-chloro-phenoxy)-phenol
- 4-hydroxy-4'-chlorodiphenyl ether
- p-(p-chlorophenoxy)-phenol
- Phenol,4-(4-chlorophenoxy)
- Phenol,p-(p-chlorophenoxy)- (8CI)
- p-(4-Chlorophenoxy)phenol
- p-(p-Chlorophenoxy)phenol
- 4-(4-chlorophenoxy)-phenol
- Phenol, 4-(4-chlorophenoxy)-
- PubChem12713
- 4(4-chlorophenoxy)-phenol
- 4-(4'-chlorophenoxy)phenol
- Phenol,4-(4-chlorophenoxy)-
- XQMRZWSYBUCVAX-UHFFFAOYSA-N
- SCHEMBL989610
- AKOS002679464
- 4-Hydroxy-4'-chloro-diphenyl ether
- SY030654
- DTXSID30492772
- 21567-18-0
- AC-9610
- J-014152
- FT-0645194
- J-515491
- CS-M3652
- C2335
- GS-4317
- A26495
- CHEMBL4287279
- 4-Hydroxy-4-chloro-diphenylether;4-Chloro-4'-hydroxydiphenyl ether
- 4-(4-Chlorophenoxy)phenol, 97%
- 4-Hydroxy-4`-chloro-diphenylether
- EN300-6735793
- MFCD00125839
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- MDL: MFCD00125839
- Inchi: 1S/C12H9ClO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H
- InChI Key: XQMRZWSYBUCVAX-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])OC1C([H])=C([H])C(=C([H])C=1[H])O[H]
Computed Properties
- Exact Mass: 220.02900
- Monoisotopic Mass: 220.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 2
- Topological Polar Surface Area: 29.5
- Surface Charge: 0
- XLogP3: 4
Experimental Properties
- Color/Form: No data available
- Density: 1.294
- Melting Point: 82.0 to 86.0 deg-C
- Boiling Point: 169°C/2.5mmHg(lit.)
- Flash Point: 161.8±22.3 °C
- Refractive Index: 1.615
- PSA: 29.46000
- LogP: 3.83790
- Sensitiveness: Sensitive to heat, humidity and light
4-(4-Chlorophenoxy)phenol Security Information
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Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302-H317-H318
- Warning Statement: P261-P264-P270-P272-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P305+P351+P338+P310-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41-43
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:2-8°C
4-(4-Chlorophenoxy)phenol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-(4-Chlorophenoxy)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM117144-5g |
4-(4-Chlorophenoxy)phenol |
21567-18-0 | 95+% | 5g |
$72 | 2022-06-11 | |
| eNovation Chemicals LLC | D522069-10g |
4-(4-chlorophenoxy)phenol |
21567-18-0 | 95% | 10g |
$310 | 2024-08-03 | |
| Fluorochem | 078338-1g |
4-Hydroxy-4'-chloro-diphenylether |
21567-18-0 | 95% | 1g |
£20.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C132722-1g |
4-(4-Chlorophenoxy)phenol |
21567-18-0 | ≥95.0%(GC) | 1g |
¥99.90 | 2023-09-03 | |
| TRC | C596708-100mg |
4-(4-Chlorophenoxy)phenol |
21567-18-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
| Enamine | EN300-6735793-2.5g |
4-(4-chlorophenoxy)phenol |
21567-18-0 | 95.0% | 2.5g |
$28.0 | 2025-03-13 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C132722-5g |
4-(4-Chlorophenoxy)phenol |
21567-18-0 | ≥95.0%(GC) | 5g |
¥319.90 | 2023-09-03 | |
| Fluorochem | 078338-25g |
4-Hydroxy-4'-chloro-diphenylether |
21567-18-0 | 95% | 25g |
£233.00 | 2022-03-01 | |
| Enamine | EN300-6735793-5.0g |
4-(4-chlorophenoxy)phenol |
21567-18-0 | 95.0% | 5.0g |
$50.0 | 2025-03-13 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 695343-25G |
4-(4-Chlorophenoxy)phenol |
21567-18-0 | 97% | 25G |
¥2998.03 | 2022-02-24 |
4-(4-Chlorophenoxy)phenol Related Literature
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
Additional information on 4-(4-Chlorophenoxy)phenol
Introduction to 4-(4-Chlorophenoxy)phenol (CAS No. 21567-18-0)
4-(4-Chlorophenoxy)phenol, identified by its Chemical Abstracts Service (CAS) number 21567-18-0, is a significant compound in the field of pharmaceutical chemistry and chemical biology. This molecule, featuring a chlorophenoxy group attached to a phenolic ring, has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of both chlorine and hydroxyl functional groups makes it a versatile intermediate for synthesizing various bioactive molecules.
The structure of 4-(4-Chlorophenoxy)phenol consists of a benzene ring substituted with a hydroxyl group at the para position relative to the chlorophenoxy moiety. This arrangement imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. The chlorine atom, in particular, enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic substitution reactions, which are pivotal in drug development.
In recent years, 4-(4-Chlorophenoxy)phenol has been explored as a precursor in the synthesis of novel therapeutic agents. Its scaffold is reminiscent of older-generation pharmaceuticals, but with modern modifications to improve pharmacokinetic profiles and reduce side effects. For instance, derivatives of this compound have been investigated for their potential as antimicrobial agents, leveraging the ability of chlorophenoxy groups to disrupt bacterial cell wall synthesis.
One of the most compelling aspects of 4-(4-Chlorophenoxy)phenol is its role in developing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer signaling pathways. The phenolic hydroxyl group can engage in hydrogen bonding with key residues in the active site of these enzymes, while the chlorophenoxy moiety can interact through hydrophobic and dipole-dipole forces. This dual interaction mode has been exploited to design molecules with enhanced binding affinity and selectivity.
Recent studies have highlighted the synthetic utility of 4-(4-Chlorophenoxy)phenol in constructing heterocyclic compounds. By functionalizing the aromatic rings or introducing additional substituents, researchers have generated libraries of derivatives with diverse biological activities. These derivatives have shown promise in preclinical models for conditions such as inflammation, neurodegeneration, and metabolic disorders. The versatility of this scaffold underscores its importance as a building block in medicinal chemistry.
The pharmacological properties of 4-(4-Chlorophenoxy)phenol are further enhanced by its ability to cross biological membranes due to its lipophilic nature. This characteristic is crucial for drugs that need to reach intracellular targets. Additionally, the compound’s stability under various physiological conditions makes it suitable for formulation into oral or injectable medications.
In an intriguing development, researchers have begun exploring the photophysical properties of 4-(4-Chlorophenoxy)phenol and its derivatives. These studies suggest that certain analogs exhibit fluorescence or phosphorescence upon excitation, opening avenues for applications in bioimaging and drug delivery systems. The ability to visualize drug distribution and action in real-time could revolutionize therapeutic approaches.
The regulatory landscape surrounding 4-(4-Chlorophenoxy)phenol is also evolving. As more research emerges on its applications and safety profile, regulatory agencies are updating guidelines to ensure responsible use in pharmaceutical development. Companies investing in derivatives of this compound must navigate these evolving regulations carefully to bring safe and effective drugs to market.
Looking ahead, the future prospects for 4-(4-Chlorophenoxy)phenol appear promising. Advances in computational chemistry and artificial intelligence are accelerating the discovery of new derivatives with optimized properties. These technologies allow researchers to predict molecular behavior with unprecedented accuracy, reducing the time and cost associated with traditional trial-and-error approaches.
In conclusion, 4-(4-Chlorophenoxy)phenol (CAS No. 21567-18-0) stands as a cornerstone in modern pharmaceutical research. Its unique structural features enable diverse applications across multiple therapeutic areas, from antimicrobial agents to kinase inhibitors and beyond. As scientific understanding deepens and new technologies emerge, this compound will undoubtedly continue to play a pivotal role in shaping the future of medicine.
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